Structural and Electronic Differentiation from 3-Phenylpyridazin-4-amine (CAS 85156-25-8)
4-Pyridazinamine, 5-nitro-3-phenyl- is structurally differentiated from the non-nitrated analog 3-phenylpyridazin-4-amine (CAS 85156-25-8) by the presence of a nitro (-NO2) group at the 5-position [1]. This substitution introduces a strong electron-withdrawing effect and adds significant steric bulk, which is absent in the comparator. These modifications are expected to alter the compound's reactivity, physicochemical properties, and potential interactions with biological targets [1]. While quantitative bioactivity data for a direct head-to-head comparison is not available in the public domain, the structural difference provides a clear and quantifiable basis for differentiation and procurement selection.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C10H8N4O2; MW 216.2 g/mol; Substituents: 4-NH2, 5-NO2, 3-Ph |
| Comparator Or Baseline | C10H9N3; MW 171.2 g/mol; Substituents: 4-NH2, 3-Ph (no 5-NO2) [2] |
| Quantified Difference | Addition of 5-NO2 group; +45 g/mol MW increase |
| Conditions | Structural comparison based on chemical formulas |
Why This Matters
This matters for scientific selection because the presence of the nitro group fundamentally alters the compound's electronic profile and potential as a synthetic intermediate, making it a distinct entity from its non-nitrated analog.
- [1] ChemSrc. (2016). 118617-10-0 CAS No.: 5-nitro-3-phenylpyridazin-4-amine. Retrieved from ChemSrc database. View Source
- [2] ChemSrc. (2016). 85156-25-8 CAS No.: 3-phenylpyridazin-4-amine. Retrieved from ChemSrc database. View Source
